N-(3-methyl-4-{[(1-methylpiperidin-4-yl)methyl]sulfamoyl}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-methyl-4-{[(1-methylpiperidin-4-yl)methyl]sulfamoyl}phenyl)propanamide” is a complex organic compound. It is related to the class of compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of such compounds often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis have been widely studied .Molecular Structure Analysis
The molecular structure of similar compounds can be viewed using computational chemistry tools . The molecules are often connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be found in databases like the NIST Chemistry WebBook . For example, “4-Piperidinone, 3-methyl-1-(phenylmethyl)-” has a molecular weight of 203.2802 .Safety and Hazards
Future Directions
The pharmaceutical applications of synthetic and natural piperidines have been covered in recent scientific literature, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing interest in the development and study of piperidine derivatives, including potentially “N-(3-methyl-4-{[(1-methylpiperidin-4-yl)methyl]sulfamoyl}phenyl)propanamide”.
Mechanism of Action
Target of Action
The primary target of this compound is the Proto-oncogene tyrosine-protein kinase Src . This enzyme plays a crucial role in the regulation of cellular processes including cell division, migration, and survival.
Mode of Action
The compound interacts with its target by binding to the inactive form of the tyrosine kinase domain . This interaction is facilitated by numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
The compound’s interaction with the tyrosine kinase domain affects several biochemical pathways. It leads to the inhibition of the tyrosine kinase’s activity, which in turn disrupts the signaling pathways that regulate cell division and survival .
Pharmacokinetics
It is known that the compound forms infinite h-bonded chains through its amide, amine, and pyrimidine groups This suggests that the compound may have good bioavailability
Result of Action
The inhibition of the tyrosine kinase’s activity by the compound can lead to a decrease in cell division and survival . This can result in the death of cancer cells, making the compound a potential therapeutic agent for leukemia .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to form hydrogen bonds with its target . Additionally, the presence of other molecules can affect the compound’s stability and its ability to reach its target.
Properties
IUPAC Name |
N-[3-methyl-4-[(1-methylpiperidin-4-yl)methylsulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-4-17(21)19-15-5-6-16(13(2)11-15)24(22,23)18-12-14-7-9-20(3)10-8-14/h5-6,11,14,18H,4,7-10,12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUBFGKOYOVMGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.